molecular formula C56H72F3N15O11 B10788492 Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA

Cat. No.: B10788492
M. Wt: 1188.3 g/mol
InChI Key: UIYQACCNXSQAGQ-YHJYRULISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA is a synthetic peptide with a sequence that includes acetylated norleucine, aspartic acid, histidine, D-2-naphthylalanine, arginine, tryptophan, and lysine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its reactive sites, is added to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like This compound can be scaled up using automated peptide synthesizers that follow the same SPPS principles. These machines can handle larger quantities of reagents and resins, making the process more efficient and suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA: has several scientific research applications, including:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Investigated for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Explored for its potential therapeutic applications, such as targeting specific receptors involved in disease processes.

    Industry: Utilized in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Similar Compounds

    Ac-Nle-Asp-His-D-Phe-Arg-Trp-Lys-NH2: A similar peptide with phenylalanine instead of 2-naphthylalanine.

    Melanotan II: A synthetic peptide with a similar sequence used for its melanocortin receptor agonist properties.

    Bremelanotide: Another melanocortin receptor agonist with a related structure.

Uniqueness

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA: is unique due to the presence of 2-naphthylalanine, which can confer different binding properties and biological activities compared to similar peptides. This uniqueness makes it valuable for specific research applications where these properties are desired.

Properties

Molecular Formula

C56H72F3N15O11

Molecular Weight

1188.3 g/mol

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1

InChI Key

UIYQACCNXSQAGQ-YHJYRULISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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